molecular formula C14H13N3O2S B2375870 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide CAS No. 941943-32-4

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide

Cat. No.: B2375870
CAS No.: 941943-32-4
M. Wt: 287.34
InChI Key: XZCRCHFKVCIDNU-UHFFFAOYSA-N
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Description

It is a potent and selective inhibitor of G9a, a histone methyltransferase that plays a crucial role in the regulation of gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(methylsulfonyl)aniline with 2-formylbenzoic acid under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of gene expression and epigenetic regulation due to its inhibitory effect on G9a.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment and other diseases involving epigenetic dysregulation.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)phenyl)benzimidazole: Another benzimidazole derivative with similar structural features and biological activity.

    2-(4-Methylsulfonylphenyl)indole: A compound with dual antimicrobial and anti-inflammatory activities.

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide is unique due to its high selectivity and potency as a G9a inhibitor. This specificity makes it a valuable tool in epigenetic research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCRCHFKVCIDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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